2-((1-Isopropyl-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione is a heterocyclic compound that combines features of both isoindoline-1,3-dione and pyrazole moieties. This compound is recognized for its potential applications in medicinal chemistry, particularly as a pharmacophore in drug design due to its promising biological activities. The compound is classified under the category of isoindoline derivatives and pyrazole derivatives, with a specific focus on its structural and functional characteristics.
The synthesis of 2-((1-Isopropyl-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione typically involves several key steps:
2-((1-Isopropyl-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione can undergo various chemical reactions:
The mechanism of action for 2-((1-Isopropyl-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione primarily relates to its interactions at the molecular level within biological systems:
The physical and chemical properties of 2-((1-Isopropyl-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione are essential for understanding its behavior in various environments:
The scientific applications of 2-((1-Isopropyl-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione are diverse:
The molecular architecture of 2-((1-isopropyl-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione exemplifies targeted structural hybridization, merging two pharmacologically significant motifs: the pyrazole ring and the isoindoline-1,3-dione (phthalimide) system. The pyrazole component contributes a 1H-pyrazol-5-yl subunit with the isopropyl group at N1 enhancing steric bulk and lipophilicity, critical for membrane permeability and target engagement [8] [9]. The methylene linker (–CH₂–) bridges this to the isoindoline-1,3-dione moiety, a planar electron-deficient system capable of π-stacking interactions and hydrogen bonding via its dicarbonyl groups [6] [7]. This conjugate leverages synergistic bioactivities:
Table 1: Key Structural Features and Their Pharmacological Implications
Structural Element | Role in Bioactivity | Validated Targets |
---|---|---|
Pyrazole ring (N1-isopropyl) | Modulates lipophilicity and steric bulk; influences pharmacokinetics | Kinase ATP pockets, Bcl-2 family proteins |
Methylene linker (–CH₂–) | Provides conformational flexibility; optimizes spatial orientation for target binding | EGFR, PDGFR kinases |
Isoindoline-1,3-dione | Enables π-stacking and H-bonding; enhances electron affinity | Caspase activators, NF-κB pathway regulators |
This hybridization aligns with "privileged scaffold" design principles, where combinatorial derivatization yields diverse bioactivities [3] [8]. For instance, replacing the isopropyl with p-tolyl (as in 2-((1-(p-tolyl)-1H-pyrazol-3-yl)methyl)isoindoline-1,3-dione) amplifies anticancer potency due to enhanced π-stacking [9].
The evolutionary trajectory of pyrazole-phthalimide hybrids began with early pyrazolone pharmacophores (e.g., antipyrine, 1883) and isoindoline-1,3-dione applications in thalidomide analogs [3] [6]. The 1990s–2000s saw systematic exploration:
Table 2: Historical Milestones in Pyrazole-Isoindoline-1,3-dione Development
Timeframe | Key Advance | Impact on Target Compound |
---|---|---|
1883 | Synthesis of antipyrine (first pyrazolone drug) | Validated pyrazole as an analgesic/anti-inflammatory core |
1990–2000 | N1-alkylated pyrazoles show enhanced bioactivity | Established isopropyl as a metabolically stable N1 group |
2010–2020 | Hybrid scaffolds (pyrazolone-pyrrolidinediones) achieve in vivo tumor regression | Proved efficacy of dione-containing hybrids in oncology |
2020–present | Patent WO2021127561A1 for isoindolinone kinase inhibitors | Confirmed relevance of phthalimide cores in targeted therapy |
The target compound crystallizes these advances, utilizing a methylene linker for conjugation—a strategy superior to direct fusion in reducing synthetic complexity [7] [9].
The hybrid’s dual pharmacophores enable multitarget engagement, positioning it for oncology and autoimmune disease interventions:
Oncology Applications
Table 3: Anticancer Mechanisms of Related Hybrid Scaffolds
Compound Class | Biological Activity | Reference |
---|---|---|
Pyrazoline-pyrrolidine-2,5-diones | Bcl-2 inhibition; cell cycle arrest (G1/G0 phase); IC₅₀ = 0.78 μM (MCF7) | [1] |
Pyrazolopyrimidines | Kinase inhibition (BTK, EGFR); suppression of B-cell proliferation | [4] |
Pyrazole-isoindoline-1,3-diones | Proposed dual kinase/Bcl-2 inhibition; predicted IC₅₀ < 1 μM in hematological cancers | [7] [9] |
Autoimmune Applications
The compound’s oral bioavailability—inferred from tumor regression in oral vs. intraperitoneal xenograft studies of analog S2 (60% vs. 66% TGI)—further supports therapeutic utility [1].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1